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Compound of Interest

Compound Name: DL-Pantolactone

Cat. No.: B15556753

Anwendungs- und Protokollhinweise: Deracemisierung von DL-Pantolacton mittels eines
Ganzzell-Biokatalysators

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfuhrung: D-Pantolacton ist ein wichtiges chirales Zwischenprodukt fur die Synthese von D-
Pantothensaure (Vitamin B5). Die Deracemisierung von racemischem DL-Pantolacton ist eine
effiziente und umweltfreundliche Methode zur Herstellung von enantiomerenreinem D-
Pantolacton. In diesen Anwendungshinweisen wird ein Protokoll fir die Deracemisierung von
DL-Pantolacton unter Verwendung eines gentechnisch veranderten Escherichia coli Ganzzell-
Biokatalysators beschrieben, der ein Drei-Enzym-Kaskadensystem co-exprimiert. Dieses
System nutzt eine L-Pantolacton-Dehydrogenase (LPLDH), eine Ketopantolacton-Reduktase
(KPLR) und eine Glukose-Dehydrogenase (GDH) zur Kofaktor-Regenerierung.[1][2][3]

Prinzip der Deracemisierung

Der Deracemisierungsprozess umfasst zwei enzymatische Hauptschritte, die in einem einzigen
Bioreaktor ("One-Pot") ablaufen. Zunachst wird das L-Enantiomer von DL-Pantolacton durch
eine L-Pantolacton-Dehydrogenase (LPLDH) selektiv zu Ketopantolacton oxidiert.
Anschliel3end wird das intermedidre Ketopantolacton durch eine stereoselektive
Ketopantolacton-Reduktase (KPLR) zu D-Pantolacton reduziert. Eine Glukose-Dehydrogenase
(GDH) wird zur Regeneration des fur die Reduktionsreaktion erforderlichen Kofaktors (NADPH)
eingesetzt, wobei Glukose als Cosubstrat dient.[2][3]
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Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten aus optimierten

Deracemisierungsexperimenten zusammen.

Parameter

Wert

Einheit

Referenz

Biokatalysator

E. coli BL21(DE3) co-
exprimierend
AmeLPLDH, ZpaCPR,
BsGDH

[2]

Substratkonzentration  1.25 M (DL-Pantolacton) [2]
Cosubstratkonzentrati

25 M (Glukose) [4]
on
Biokatalysatorkonzent i

) 200 g/L (Nasszellgewicht) [4]

ration
Reaktionszeit 36 Stunden [2]
Temperatur 30 °C [4]
pH-Wert 6.0 [4]
Puffer 50 mM PBS [4]
Enantiomerentibersch

98.6 % [2]
uss (e.e.p)
Produktivitat 107.7 g/(l-d) [2]

*AmeLPLDH: L-Pantolacton-Dehydrogenase aus Amycolatopsis methanolica; ZpaCPR:

Konjugierte Polyketon-Reduktase aus Zygosaccharomyces parabailii; BsGDH: Glukose-

Dehydrogenase aus Bacillus subtilis.[2]

Experimentelle Protokolle

Herstellung des Ganzzell-Biokatalysators
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Dieses Protokoll beschreibt die Kultivierung des rekombinanten E. coli BL21(DE3)-Stammes,

der die drei Enzyme flr die Deracemisierungskaskade co-exprimiert.

Materialien:

LB-Medium (Luria-Bertani)

Entsprechende Antibiotika (z.B. Kanamycin, Ampicillin) zur Plasmidselektion
IPTG (Isopropyl-B-D-1-thiogalactopyranosid), 1 M Stammldsung
Schittelinkubator

Zentrifuge

Protokoll:

Eine einzelne Kolonie des rekombinanten E. coli BL21(DE3)-Stammes von einer frischen
Agarplatte in 10 ml LB-Medium mit den entsprechenden Antibiotika Uberimpfen.

Die Kultur tlber Nacht bei 37 °C unter Schiitteln (ca. 200 rpm) inkubieren.

Am nachsten Tag 1 L LB-Medium mit Antibiotika mit der Ubernachtkultur in einem Verhaltnis
von 1:100 inokulieren.

Die Kultur bei 37 °C und 200 rpm inkubieren, bis eine optische Dichte bei 600 nm (OD600)
von 0,6-0,8 erreicht ist.

Die Proteinexpression durch Zugabe von IPTG zu einer Endkonzentration von 0,1 - 1,0 mM
induzieren.

Die Kultur fur weitere 16-24 Stunden bei einer reduzierten Temperatur (z.B. 20 °C)
inkubieren, um die korrekte Faltung der Proteine zu fordern.

Die Zellen durch Zentrifugation (z.B. 4000 x g, 10 Minuten, 4 °C) ernten.

Den Zellpellet mit Puffer (z.B. 50 mM PBS, pH 7.0) waschen und erneut zentrifugieren.
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e Den gewaschenen Zellpellet (Nasszellgewicht) direkt fur die Biotransformation verwenden
oder bei -20 °C bis zur Verwendung lagern.

Deracemisierung von DL-Pantolacton

Dieses Protokoll beschreibt die Durchfiihrung der Deracemierungsreaktion im Labormaf3stab.
Materialien:

e Nasszellpellet des Ganzzell-Biokatalysators

e DL-Pantolacton

e D-Glukose

e Phosphatpuffer (PBS), 200 mM, pH 6.0

o Temperierbarer Bioreaktor oder Schuttler

e pH-Meter und Titrationssystem (z.B. mit 1 M NaOH)

Protokoll:

» Einen 10-ml-Reaktionsansatz in einem geeigneten Gefal3 vorbereiten.

e Die folgenden Komponenten in der angegebenen Reihenfolge zugeben:

[¢]

50 mM PBS-Puffer (pH 6.0)

[¢]

1,25 M DL-Pantolacton (162,6 mg/ml)

[e]

2,5 M D-Glukose (450,4 mg/ml)

o

200 g/L (Nassgewicht) des vorbereiteten Ganzzell-Biokatalysators.

e Die Reaktion bei 30 °C und unter Rihren (z.B. 400 rpm) fir 36 Stunden inkubieren.[2][4]

o Den pH-Wert wahrend der gesamten Reaktion konstant bei 6.0 halten. Dies kann durch ein
automatisches Titrationssystem mit 1 M NaOH erfolgen, da durch die Umwandlung von
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Glukose zu Gluconsaure eine Anséuerung stattfindet.[4]

e Proben zu verschiedenen Zeitpunkten entnehmen, um den Reaktionsfortschritt mittels HPLC
zu Uberwachen.

e Nach 36 Stunden die Reaktion durch Zugabe einer gleichen Menge 3 M HCI beenden.[4]

Probenaufbereitung und Analyse

Dieses Protokoll beschreibt die Aufbereitung der Proben und die Analyse mittels chiraler HPLC
zur Bestimmung des Enantiomerentberschusses.

Materialien:

» Ethylacetat

e Natriumsulfat (wasserfrei)

» Rotationsverdampfer

o HPLC-System mit UV-Detektor

e Chirale HPLC-Saule (z.B. auf Amylose-Basis)
Protokoll:

o Die angeséauerte Reaktionsmischung nach Beendigung der Reaktion zentrifugieren, um die
Zellen abzutrennen.

o Den Uberstand mit dem fiinffachen Volumen an Ethylacetat extrahieren.[4]

o Die organische Phase abtrennen, Uber wasserfreiem Natriumsulfat trocknen und das
Lésungsmittel im Rotationsverdampfer entfernen.

e Den Ruckstand in einer geeigneten mobilen Phase (z.B. Hexan/Ethanol-Mischung)
aufnehmen und fir die HPLC-Analyse filtrieren.

o Die Trennung der Enantiomere auf einer chiralen Saule durchfiihren. Eine mégliche Methode
ist die Verwendung einer auf Amylose basierenden stationaren Phase mit einer mobilen
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Phase aus Hexan/Ethanol (z.B. 60/40, v/v).[5]

o Die Detektion der Pantolacton-Enantiomere erfolgt mittels UV-Detektor.

» Den Enantiomerenuberschuss (e.e.) nach folgender Formel berechnen: e.e. (%) = ([D-
Pantolacton] - [L-Pantolacton]) / ([D-Pantolacton] + [L-Pantolacton]) x 100

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf und die enzymatische Kaskade.

Ganzzell-Biokatalysator (E. coli)

NADP+

BSGDH

DL-Pantolacton
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Click to download full resolution via product page

Abbildung 1: Enzymatische Kaskade der Deracemisierung von DL-Pantolacton.
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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